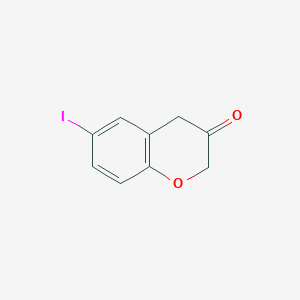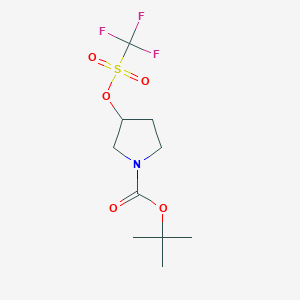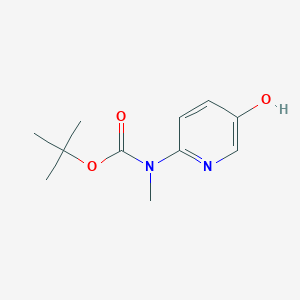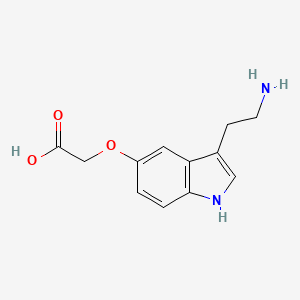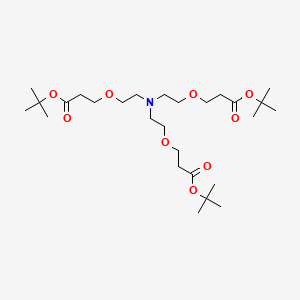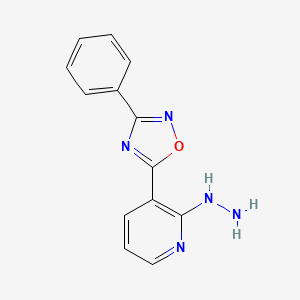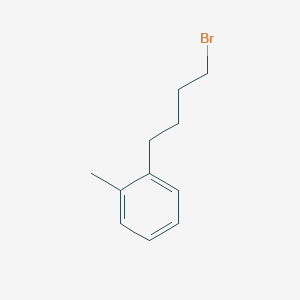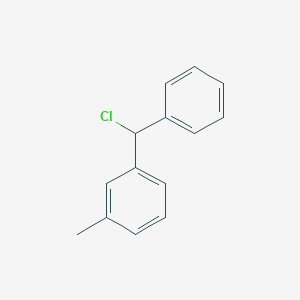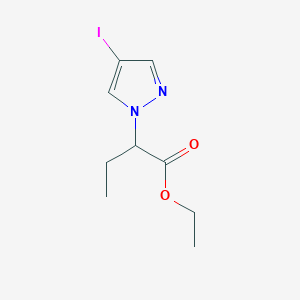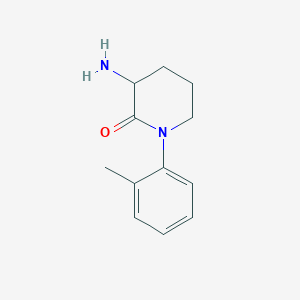
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
Übersicht
Beschreibung
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one, also known as BMCO, is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
Wirkmechanismus
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one exerts its biological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of enzymes, such as tyrosinase, acetylcholinesterase, and cyclooxygenase-2. It has also been shown to activate or block the activity of receptors, such as GABA-A receptors, 5-HT3 receptors, and dopamine receptors. 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, potassium channels, and calcium channels.
Biochemical and Physiological Effects:
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It has also been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been shown to inhibit the replication of various viruses, including HIV, HSV, and HCV. It has also been shown to reduce inflammation and oxidative stress in various animal models of inflammatory and oxidative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has several advantages as a research tool, including its broad spectrum of biological activities, its ability to modulate various molecular targets, its relative ease of synthesis, and its low toxicity. However, 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one also has several limitations, including its poor solubility in water, its instability under acidic and basic conditions, and its potential for non-specific binding to biological molecules.
Zukünftige Richtungen
There are several future directions for the research on 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one, including the development of new synthetic methods, the identification of new molecular targets, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has the potential to be developed into a new class of drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. It has also been shown to modulate various biological targets, including enzymes, receptors, and ion channels. 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has been used as a lead compound for the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
3-(bromomethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYFLHIGAOGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



